An In-depth Technical Guide to 3-Methyl-1-phenylbutan-2-ol
An In-depth Technical Guide to 3-Methyl-1-phenylbutan-2-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical and Physical Properties
3-Methyl-1-phenylbutan-2-ol is a benzene derivative belonging to the class of aromatic alcohols.[1] Its fundamental properties are summarized in the tables below, combining both experimental and computed data.
Table 1: General Information
| Property | Value | Source |
| IUPAC Name | 3-methyl-1-phenylbutan-2-ol | [2] |
| CAS Number | 705-58-8 | [3] |
| Molecular Formula | C₁₁H₁₆O | [3] |
| Molecular Weight | 164.24 g/mol | [3] |
| Canonical SMILES | CC(C)C(CC1=CC=CC=C1)O | [2] |
| InChIKey | AFLKKLSCQQGOEK-UHFFFAOYSA-N | [2] |
| Synonyms | 1-Phenyl-3-methyl-2-butanol, α-Isopropyl-phenethyl alcohol | [2] |
Table 2: Physical Properties
| Property | Value | Source |
| Physical Form | Liquid | [4] |
| Boiling Point | 184.3 °C at 760 mmHg | German-language chemical encyclopedia |
| Density | 0.965 g/cm³ | German-language chemical encyclopedia |
| Refractive Index | 1.513 | German-language chemical encyclopedia |
| Flash Point | 71.6 °C | German-language chemical encyclopedia |
Table 3: Computed Physicochemical Properties
| Property | Value | Source |
| XLogP3 | 2.9 | [2] |
| Topological Polar Surface Area | 20.2 Ų | [5] |
| Rotatable Bond Count | 3 | [5] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 1 | [5] |
| Monoisotopic Mass | 164.120115130 Da | [2] |
Synthesis and Reactivity
Proposed Synthetic Workflow
Chemical Reactivity
The chemical reactivity of 3-Methyl-1-phenylbutan-2-ol is characteristic of a secondary alcohol. One notable reaction is acid-catalyzed dehydration. In this reaction, the hydroxyl group is protonated, followed by the loss of a water molecule to form a carbocation. The subsequent elimination of a proton can lead to the formation of different alkenes. The major product of this reaction is predicted to be 3-methyl-1-phenylbut-1-ene, as the resulting double bond is conjugated with the phenyl ring, leading to a more thermodynamically stable product.[6][7]
Biological and Toxicological Profile
The primary application of 3-Methyl-1-phenylbutan-2-ol appears to be as a fragrance ingredient.[1][3] A toxicologic and dermatologic review has been conducted on this compound in the context of its use in perfumes.[1]
Available data includes assessments of its physical properties and potential for mucous membrane (eye) irritation.[1] It is described as not causing irritation or sensitization.[3] However, for a comprehensive safety assessment, it is recommended to refer to the broader evaluation of the Aryl Alkyl Alcohols group.[1] There is a lack of publicly available data on its specific pharmacological activities, mechanism of action, or its interaction with biological signaling pathways.
A study on the subchronic toxicity of the related compound 3-methyl-1-butanol in rats indicated a no-observable-adverse-effect-level (NOAEL) of 4000 p.p.m. for males and 16,000 p.p.m. for females when administered in drinking water.[8] While not directly applicable to 3-Methyl-1-phenylbutan-2-ol, this information on a structural analogue may be of interest.
Safety and Handling
Based on available safety data sheets, 3-Methyl-1-phenylbutan-2-ol is assigned the following GHS hazard statements: H227 (Combustible liquid), H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4]
Precautionary Statements:
-
Prevention: P210 (Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/ eye protection/ face protection).[4]
-
Response: P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER/doctor if you feel unwell), P330 (Rinse mouth), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off contaminated clothing and wash before reuse), P370+P378 (In case of fire: Use... to extinguish).[4]
-
Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P403+P235 (Store in a well-ventilated place. Keep cool), P405 (Store locked up).[4]
-
Disposal: P501 (Dispose of contents/container to...).[4]
It is important to consult the full safety data sheet (SDS) from the supplier before handling this compound.
Spectroscopic Data
Conclusion
3-Methyl-1-phenylbutan-2-ol is a secondary aryl alkyl alcohol with established basic physical and chemical properties. Its primary known application is in the fragrance industry, and toxicological reviews have focused on its dermatological effects. There is a significant gap in the scientific literature regarding detailed, peer-reviewed experimental protocols for its synthesis and, more notably, its potential biological activities and signaling pathways. The proposed synthetic workflow provides a logical starting point for its laboratory preparation. Further research is warranted to elucidate its pharmacological and toxicological profile to assess its potential for applications beyond the fragrance industry, particularly in the realm of drug development.
Disclaimer
This document is intended for informational purposes only and should not be used as a substitute for professional scientific or medical advice. Always consult the relevant safety data sheets and peer-reviewed literature before handling any chemical substance.
References
- 1. Fragrance material review on 3-methyl-1-phenylbutan-2-ol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Methyl-1-phenylbutan-2-ol | C11H16O | CID 98019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Methyl-1-phenylbutan-2-ol | 705-58-8 | AAA70558 [biosynth.com]
- 4. 3-methyl-1-phenylbutan-2-ol | 705-58-8 [sigmaaldrich.com]
- 5. Page loading... [wap.guidechem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. echemi.com [echemi.com]
- 8. Subchronic toxicity studies of 3-methyl-1-butanol and 2-methyl-1-propanol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
